molecular formula C9H9N3O B090342 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1010-54-4

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B090342
CAS No.: 1010-54-4
M. Wt: 175.19 g/mol
InChI Key: CCPJMTJIFZSNOH-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a methyl group at position 5 and a phenyl group at position 2. This scaffold is notable for its versatility in medicinal and materials chemistry, serving as a precursor for derivatives with diverse biological activities, including antimicrobial, antifungal, and kinase inhibitory properties . Its synthesis typically involves cyclization reactions of hydrazides or Schiff base formations with aromatic aldehydes, as demonstrated in microwave-assisted protocols . The compound’s structural simplicity allows for extensive functionalization, making it a key intermediate in drug discovery programs .

Properties

IUPAC Name

3-methyl-4-phenyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPJMTJIFZSNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397220
Record name 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-54-4
Record name 2,4-Dihydro-5-methyl-4-phenyl-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolone ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

  • Hydroxide substitution : In basic media, the alkylsulphanyl group (-S-alkyl) attached to the triazolone ring can be replaced by hydroxide ions. This reaction was observed during the synthesis of related triazolones using sodium borohydride in pyridine/water mixtures .

Reaction ComponentConditionsProductYieldSource
Alkylsulphanyl-triazoloneNaBH₄, pyridine/H₂O, refluxHydroxy-triazolone80–94%

Condensation Reactions

The NH group in the triazolone ring participates in condensation with carbonyl compounds:

  • Schiff base formation : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form hydrazone derivatives. This reaction proceeds via nucleophilic attack of the triazolone NH on the aldehyde carbonyl .

AldehydeConditionsProductApplicationSource
4-MethoxybenzaldehydeEthanol, reflux, 4–6 hHydrazone derivativeAntimicrobial agents
IsatinPropan-2-ol, 60°CSpiro-triazolone-isatin hybridAnticancer research

Reduction Reactions

The triazolone ring itself is resistant to reduction, but substituents can be modified:

  • Side-chain reduction : Alkyl or aryl groups attached to the triazolone may undergo reduction. For example, nitro groups in para positions on phenyl rings are reduced to amines using Pd/C and H₂ .

SubstituentReagents/ConditionsProductYieldSource
Nitro-phenylH₂, Pd/C, ethanol, 50°CAmino-phenyl-triazolone75%

Oxidation Reactions

Oxidation typically targets sulfur or nitrogen centers in derivatives:

  • Thiol to sulfonic acid : Thioether derivatives of triazolones are oxidized to sulfones using H₂O₂ or KMnO₄ in acidic conditions .

Starting MaterialOxidizing AgentProductConditionsSource
Thioether-triazoloneH₂O₂, acetic acidSulfonyl-triazoloneRT, 12 h

Cycloaddition and Ring-Opening

The triazolone ring participates in cycloaddition reactions under specific conditions:

  • 1,3-Dipolar cycloaddition : Reacts with nitrile oxides to form fused triazolo-oxadiazole systems, enhancing structural complexity for pharmaceutical applications .

DipolarophileConditionsProductYieldSource
Nitrile oxideDMF, 80°C, 8 hTriazolo-oxadiazole hybrid65%

Mannich Reaction

The NH group facilitates Mannich base formation with formaldehyde and secondary amines:

  • Aminomethylation : Produces water-soluble derivatives for enhanced bioavailability .

AmineConditionsProductApplicationSource
PiperidineFormaldehyde, ethanol, RTMannich base-triazolone conjugateCNS drug candidates

Metal Complexation

The triazolone acts as a ligand for transition metals:

  • Coordination with Cu(II) : Forms stable complexes through the ring nitrogen and carbonyl oxygen, studied for catalytic and antimicrobial applications .

Metal SaltConditionsComplex StructureStability Constant (log K)Source
CuCl₂Methanol, RT, 2 h[Cu(Triazolone)₂Cl₂]8.2 ± 0.3

Hydrolysis

Controlled hydrolysis of the triazolone ring is achievable under strong acidic/basic conditions:

  • Ring-opening : Yields hydrazine derivatives in concentrated HCl or NaOH .

ConditionsProductMechanismSource
6M HCl, reflux, 6 hPhenylhydrazine + carboxylic acidAcid-catalyzed cleavage
5M NaOH, 100°C, 4 hAmmonia + aryl ketoneBase-mediated fragmentation

Key Reactivity Trends

  • Electronic effects : Electron-withdrawing substituents (e.g., -NO₂, -Cl) enhance electrophilic substitution at the para position of the phenyl ring .

  • Steric effects : Bulky groups at N4 hinder nucleophilic attack on the triazolone carbonyl .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results as an antibacterial agent. The compound's mechanism of action is believed to involve the inhibition of essential enzymes in microbial cells, which disrupts their metabolic processes.

Anticancer Properties
Studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis. The compound’s structure allows for interaction with cellular targets involved in cancer progression, making it a candidate for further investigation in cancer therapy.

Agricultural Applications

Fungicides
The compound has been evaluated for its efficacy as a fungicide in agricultural settings. Its ability to inhibit fungal growth makes it a potential candidate for developing new fungicidal agents. Field trials have shown that formulations containing this compound can effectively control plant diseases caused by various fungi.

Plant Growth Regulators
Research has also explored the use of this compound as a plant growth regulator. It has been found to enhance growth parameters in certain crops by modulating physiological processes such as photosynthesis and nutrient uptake.

Materials Science

Polymer Chemistry
In materials science, this compound is being investigated for its role in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research is ongoing to develop new materials with enhanced performance characteristics for industrial applications.

Data Table: Summary of Applications

Application AreaSpecific UseResults/Findings
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains; potential for drug development
Anticancer PropertiesInduces apoptosis in cancer cell lines; requires further investigation
Agricultural ApplicationsFungicidesEffective control of fungal diseases in crops; field trials confirm efficacy
Plant Growth RegulatorsEnhances growth parameters; modulates physiological processes
Materials SciencePolymer ChemistryImproves thermal stability and mechanical properties in polymer matrices

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to inhibit bacterial growth at low concentrations, suggesting its potential use as a therapeutic agent.

Case Study 2: Agricultural Field Trials

Field trials assessing the fungicidal properties of this compound were conducted on tomato plants affected by Fusarium wilt. Results indicated a significant reduction in disease incidence compared to untreated controls, highlighting its potential as an effective agricultural fungicide.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The triazolone core is highly modifiable, with substitutions at positions 4 and 5 significantly influencing physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features Biological Activity
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Parent compound) - 5-Methyl
- 4-Phenyl
- Baseline scaffold
- Moderate antimicrobial activity
Antimicrobial (Gram-positive/-negative pathogens)
4-[(1E)-(2-Hydroxyphenyl)methylene]amino]-5-methyl-triazol-3-one (2) - Schiff base (2-hydroxyphenyl) at position 4 - Enhanced hydrogen bonding
- Improved solubility
Higher antimicrobial efficacy vs. parent compound
4-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenyl-5-[2-phenylvinyl]-triazol-3-one - Thiadiazole-thiol group
- Styryl substituent
- Increased lipophilicity
- Sulfur-mediated redox activity
Antimicrobial (broad-spectrum)
TAK-020 - Isoquinoline-pyrrolidine-acryloyl substituent - Kinase-targeting moiety
- Enhanced bioavailability
Bruton’s Tyrosine Kinase (BTK) inhibition (IC₅₀ < 10 nM)
4,4'-Phenylene-bis(5-methyl-triazol-3-one) (3) - Bis-triazolone with meta-phenylene linker - Symmetric structure
- Cooperative binding sites
Antileishmanial activity (IC₅₀ ~ 5 µM)
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-triazol-5(4H)-one - Chlorophenyl
- Cyclopropylmethyl
- Halogen-enhanced stability
- Metabolic resistance
Antifungal (Candida spp.)

Spectral and Computational Data

  • FT-IR : The parent compound’s carbonyl (C=O) stretch appears at ~1,673 cm⁻¹, while Schiff base derivatives show shifts (~1,650 cm⁻¹) due to conjugation .
  • NMR : Methyl protons at position 5 resonate at δ 2.1–2.3 ppm (¹H), while phenyl groups show aromatic signals at δ 7.2–7.8 ppm .
  • DFT Studies : Triazolones with electron-donating groups (e.g., methoxy) exhibit lower HOMO-LUMO gaps, correlating with reactive pharmacophores .

Biological Activity

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 1010-54-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, supported by relevant case studies and research findings.

  • Molecular Formula : C₉H₉N₃O
  • Molecular Weight : 175.19 g/mol
  • Melting Point : 153–154 °C

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study focused on substituted triazole derivatives, this compound demonstrated promising activity against various bacterial strains. Specifically, its ability to inhibit the growth of pathogens such as Candida tropicalis was highlighted .

CompoundActivityReference
This compoundAntifungal
5-(4-Aminophenyl)-4-phenyl derivativesAntifungal against Candida

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. A notable study reported that compounds with similar structures exhibited significant radical scavenging activity. The DPPH assay results indicated that these compounds could effectively reduce oxidative stress by neutralizing free radicals .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, derivatives of triazole were tested against human epithelial cancer cells (A-594), where they significantly elevated caspase levels compared to untreated controls .

Study FocusCell LineCaspase Activation (pg/mL)Reference
Anticancer activityA-594715 ± 6 (compared to control)

Case Studies

  • Antifungal Efficacy :
    A study published in PubMed evaluated the antifungal activity of various triazole derivatives in vivo. The results indicated that 5-Methyl-4-phenyl derivatives showed effective inhibition against Candida species when administered to male Wistar rats .
  • Metabolic Pathway Investigation :
    Another research effort focused on the metabolic pathways of similar triazole compounds. The study utilized HPLC to analyze metabolites after administering a model compound to rats. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of 5-Methyl-4-phenyl derivatives .

Q & A

Q. What are the optimized synthetic routes for 5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how do reaction conditions influence yield?

Microwave-assisted synthesis significantly enhances reaction efficiency compared to conventional methods. For example, coupling 4-aminotriazolones with aldehydes under microwave irradiation (80–120°C, 15–30 min) achieves >90% yield, whereas conventional heating requires 6–8 hours . Critical parameters include solvent polarity (e.g., DMF vs. ethanol), stoichiometry of Mannich bases, and catalyst selection (e.g., HCl vs. acetic acid). Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity .

Q. How can preliminary biological activity screening be designed for triazolone derivatives?

Employ agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use standardized protocols (CLSI guidelines) with ciprofloxacin as a positive control. Triazolones with electron-withdrawing substituents (e.g., nitro groups) often show enhanced antimicrobial activity due to improved membrane penetration .

Advanced Research Questions

Q. What computational strategies elucidate decomposition pathways of 5-methyl-4-phenyl-triazolone derivatives under thermal stress?

Combine ab initio molecular dynamics (AIMD) and density functional theory (DFT) to simulate bond cleavage sequences. For example:

  • AIMD at 1,000–1,500 K identifies initial H-migration or C-NO2_2 homolysis (activation energy: ~38 kcal/mol) .
  • Transition-state analysis (B3LYP/6-311++G**) confirms competing pathways: nitro-nitrite rearrangement (ΔG^\ddagger: 42 kcal/mol) vs. ring-opening followed by HONO elimination . Validate with experimental TGA-DSC data to correlate theoretical predictions with observed mass loss events .

Q. How can 15N^{15}\text{N}15N-labeling resolve mechanistic ambiguities in triazolone reactivity?

Synthesize 15N^{15}\text{N}-labeled analogs at specific positions (e.g., N1, N2, N4) via hydrazine isotopologues. Track isotopic shifts in 15N^{15}\text{N}-NMR (e.g., δ 250–300 ppm for triazole nitrogens) to distinguish tautomeric forms. Mass spectrometry (EI-MS) monitors isotopic fragmentation patterns, clarifying decomposition intermediates (e.g., NO2_2^- vs. HONO release) .

Q. What methodologies address discrepancies between experimental and computational thermochemical data for triazolones?

Refine DFT functionals by incorporating exact exchange (e.g., B3LYP) and gradient corrections to improve thermochemical accuracy (average deviation <3 kcal/mol for atomization energies) . Compare with high-level CCSD(T) benchmarks. For lattice energy mismatches in crystal studies, revise intermolecular potentials by including hydrogen-bonding (Lennard-Jones 12-6 terms) and Coulombic interactions .

Q. How does crystal packing influence the thermal stability of 5-methyl-4-phenyl-triazolone?

Perform isothermal-isobaric molecular dynamics (MD) simulations (NPT ensemble, 0–400 K) with rigid-molecule approximations. Analyze anisotropic thermal expansion coefficients (αa_a: 1.2 × 104^{-4} K1^{-1}, αb_b: 0.8 × 104^{-4} K1^{-1}) to predict mechanical stress points. Experimental validation via variable-temperature XRD identifies phase transitions correlated with hydrogen-bond reorganization .

Methodological Considerations for Data Contradictions

Q. Why do experimental decomposition rates of triazolones sometimes deviate from DFT predictions?

Discrepancies arise from:

  • Entropic factors : AIMD may underestimate entropy changes in condensed phases (e.g., solvent interactions).
  • Multi-channel competition : Overlapping pathways (e.g., H-migration vs. ring-opening) require microkinetic modeling to weight contributions .
  • Impurity effects : Trace metals (e.g., Fe3+^{3+}) catalyze side reactions not modeled computationally. Use ICP-MS to quantify metal content .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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